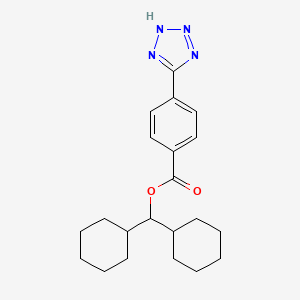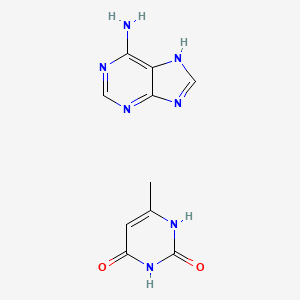![molecular formula C12H12O4 B12531525 Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate CAS No. 674785-94-5](/img/structure/B12531525.png)
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring through an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-2-hydroxybut-3-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active hydroxybutynyl moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxybutynyl group, making it less versatile in chemical reactions.
Ethyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is unique due to the presence of the hydroxybutynyl group, which provides additional functionalization options and reactivity compared to simpler esters. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
674785-94-5 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
methyl 4-[(2R)-2-hydroxybut-3-ynoxy]benzoate |
InChI |
InChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1 |
InChI-Schlüssel |
XHEHRJGOTYDGPW-SNVBAGLBSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)OC[C@@H](C#C)O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)




![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)
